

WSP-1: A Technical Guide to the Hydrogen Sulfide-Selective Fluorescent Probe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **WSP-1**

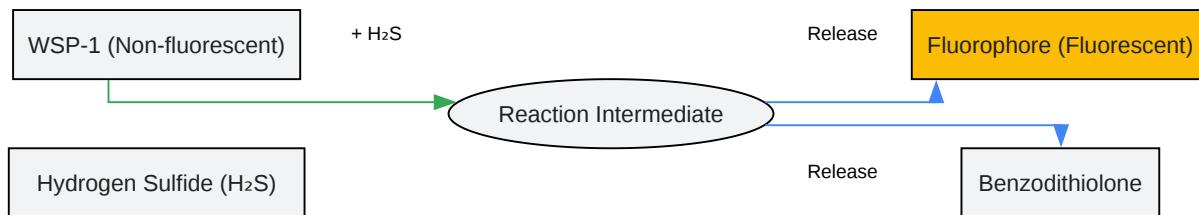
Cat. No.: **B15555241**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

WSP-1 (Washington State Probe-1) is a widely utilized fluorescent probe designed for the selective and rapid detection of hydrogen sulfide (H_2S) within biological systems.^{[1][2][3]} This compound operates on a reaction-based "turn-on" fluorescence mechanism, offering high sensitivity and selectivity for H_2S over other reactive sulfur species.^[4] Its utility in visualizing and quantifying H_2S in cellular and tissue samples makes it a valuable tool in studying the diverse physiological and pathological roles of this important gasotransmitter.^{[2][5]}


Chemical and Physical Properties

WSP-1 is a reactive disulfide-containing molecule.^{[1][2]} Its chemical and physical characteristics are summarized in the table below.

Property	Value	Reference
Formal Name	3'-methoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl 2-(pyridin-2-yl)disulfanyl)benzoate	[1]
CAS Number	1352750-34-5	[1]
Molecular Formula	C ₃₃ H ₂₁ NO ₆ S ₂	[1]
Molecular Weight	591.7 g/mol	[1]
Excitation Maximum (λ_{ex})	465 nm	[1] [6]
Emission Maximum (λ_{em})	515 nm	[1] [6]
Solubility	DMF: 20 mg/ml; DMSO: 2 mg/ml	[1]
Appearance	Solid	N/A
Storage	-20°C, protect from light	[1] [7]
Stability	≥ 4 years at -20°C	[1]

Mechanism of Action

WSP-1's detection of hydrogen sulfide is based on a specific chemical reaction that triggers the release of a fluorescent molecule. The probe itself is initially non-fluorescent. In the presence of H₂S, a tandem nucleophilic substitution-cyclization reaction occurs.[\[4\]](#) H₂S attacks the disulfide bond in **WSP-1**, leading to the formation of benzodithiolone and the release of a highly fluorescent fluorophore.[\[1\]](#)[\[2\]](#)[\[7\]](#) This "turn-on" mechanism ensures a low background signal and a high signal-to-noise ratio upon reaction with H₂S.

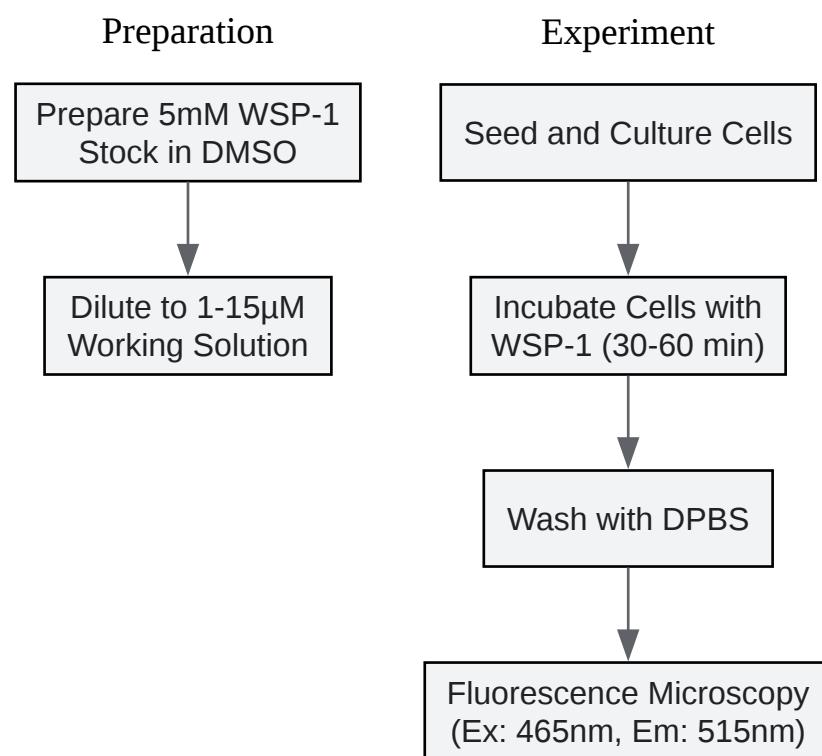
[Click to download full resolution via product page](#)

Caption: Reaction mechanism of **WSP-1** with hydrogen sulfide.

Experimental Protocols

The following are generalized protocols for the use of **WSP-1** in biological systems. Optimization may be required for specific cell types and experimental conditions.

Preparation of WSP-1 Stock and Working Solutions


- Stock Solution Preparation: Dissolve **WSP-1** powder in anhydrous DMSO to prepare a stock solution, for instance, at a concentration of 5 mM.^[7] Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.^[7] The stock solution should be stable for at least 3 months under these conditions.^[7]
- Working Solution Preparation: Immediately before use, dilute the stock solution to the desired working concentration (typically 1-15 µM) in an appropriate buffer or cell culture medium.^{[5][7][8]}

Fluorimetric Detection of Intracellular H₂S in Cultured Cells

This protocol is adapted for fluorescence microscopy assessment.

- Cell Seeding: Seed cells onto a suitable imaging plate or slide (e.g., 8-well culture slide) and culture until they reach approximately 90% confluence.^[6]
- Probe Loading: Remove the culture medium and incubate the cells with **WSP-1** working solution (e.g., 15 µM in 20 mM HEPES-NaOH, pH 7.5) for 30-60 minutes at 37°C.^{[5][6][8]}

- Treatment (Optional): If investigating the effect of a compound on H₂S levels, replace the **WSP-1** solution with a buffer containing the test compound.[6]
- Washing: After incubation, remove the probe solution and wash the cells twice with a suitable buffer like DPBS to remove excess probe.[6][7]
- Cell Fixation (Optional): If required, fix the cells with a suitable fixative, such as Bouin solution, for 10 minutes at room temperature, followed by washing with DPBS.[6]
- Imaging: Acquire fluorescence images using a fluorescence microscope with appropriate filters for the excitation and emission wavelengths of the released fluorophore (Ex/Em = 465/515 nm).[6][7]

[Click to download full resolution via product page](#)

Caption: General experimental workflow for intracellular H₂S detection.

Biological Applications

WSP-1 has been successfully employed to detect and visualize H₂S in a variety of biological contexts, including:

- Mammalian Cells: Detection of endogenous and exogenous H₂S in various cell lines, such as human aortic smooth muscle cells.[6]
- Plant Biology: Used as a selective fluorescent probe for detecting H₂S in plant roots, for example, in tomato seedlings.[5]

Selectivity

A key advantage of **WSP-1** is its high selectivity for hydrogen sulfide over other biologically relevant reactive sulfur species, such as cysteine and glutathione.[4] This specificity is crucial for accurately attributing the fluorescence signal to the presence of H₂S.

Considerations and Limitations

- Background Fluorescence: As with any fluorescence-based assay, potential background fluorescence from cells or tissues should be considered and appropriate controls should be included.[8]
- Cell Permeability: While **WSP-1** generally exhibits good cell permeability, this may vary between different cell types, potentially requiring optimization of incubation times and concentrations.[8]
- Photostability: The photostability of the resulting fluorophore should be considered during imaging to minimize photobleaching.
- Quantitative Analysis: While **WSP-1** allows for the visualization of H₂S, obtaining precise quantitative measurements of H₂S concentrations can be challenging and may require careful calibration and controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. WSP-1 *CAS 1352750-34-5* | AAT Bioquest [aatbio.com]
- 3. WSP1 - CAS-Number 1352750-34-5 - Order from Chemodex [chemodex.com]
- 4. Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MKbio WSP-1 (H₂S Probe) 硫化氢荧光探针 (金标产品, 享发文奖励) - 上海懋康生物科技有限公司 [maokangbio.com]
- 8. WSP-1 | TargetMol [targetmol.com]
- To cite this document: BenchChem. [WSP-1: A Technical Guide to the Hydrogen Sulfide-Selective Fluorescent Probe]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555241#what-is-wsp-1-compound>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com